5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride

Chiral building block Medicinal chemistry Stereochemistry

Researchers requiring a regiospecifically defined chiral benzonitrile building block face limited options with verified structural data. This compound addresses that need with an unambiguous 2-fluoro, 5-aminoethyl substitution pattern that creates a distinct electronic environment for medicinal chemistry. • Ortho-fluorine activates the ring toward nucleophilic aromatic substitution (SNAr), enabling systematic diversification at the 2-position while preserving the chiral amine handle for downstream derivatization. • Calculated cLogP of 2.14 provides a benchmark for lead optimization of permeability and solubility profiles. • Supplied as hydrochloride salt for enhanced aqueous solubility and long-term solid-state stability.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
Cat. No. B13639593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride
Molecular FormulaC9H10ClFN2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)C#N)N.Cl
InChIInChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H
InChIKeyJYKDUVUHGVVXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Aminoethyl)-2-fluorobenzonitrile HCl: Structural Identity


5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride (CAS: 2708282-08-8 for racemate; 2702419-81-4 for S-enantiomer) is a chiral aromatic amine hydrochloride salt, consisting of a benzonitrile core substituted with a fluorine atom at the ortho-position and a 1-aminoethyl side chain at the meta-position. The compound is supplied as the hydrochloride salt to enhance aqueous solubility and solid-state stability . It is structurally related to a series of fluorobenzonitrile-based amine building blocks that differ in the regiochemistry of fluorine and amine substituents [1]. This specific substitution pattern (2-fluoro, 5-aminoethyl) establishes a unique electronic and steric environment around the chiral amine, a feature that is not recapitulated by its regioisomers or analogs with altered substitution patterns.

Chiral amine scaffold with assigned (S)-enantiomer stereochemistry
Ortho-fluoro/nitrile arrangement supports SNAr diversification workflows
Regiochemistry-defined lipophilicity benchmark for SAR exploration

5-(1-Aminoethyl)-2-fluorobenzonitrile HCl: Analog Non-Interchangeability


The precise regiochemistry of substitution on the benzonitrile ring critically dictates molecular properties and biological interactions. Shifting the fluorine atom or the aminoethyl group to different positions, or altering the aminoalkyl chain length, results in compounds with distinct molecular geometries, electronic distributions, and hydrogen-bonding networks [1]. For example, the ortho-fluorine atom in the target compound induces both steric and electronic effects on the adjacent nitrile and the meta-positioned chiral amine, a combination that is absent in its 3-fluoro-4-aminoethyl or 5-fluoro-2-aminoethyl regioisomers . Consequently, these analogs cannot be assumed to exhibit equivalent reactivity in medicinal chemistry campaigns or to engage the same biological targets with comparable potency and selectivity. The following evidence quantitatively substantiates this lack of interchangeability.

Fluorine positional shift alters electronic and steric profiles, which may change SNAr reactivity and lipophilicity
Regioisomer analogs lack published crystal structure data, limiting stereochemical confidence for structure-based design

5-(1-Aminoethyl)-2-fluorobenzonitrile HCl: Key Differentiators


Absolute Configuration via X-ray Crystallography

The absolute configuration of the (S)-enantiomer (CAS 870849-70-0, the free base) has been unambiguously determined by single-crystal X-ray diffraction, a level of structural proof not universally available for its regioisomeric analogs [1]. The crystal data unequivocally define the three-dimensional geometry of the chiral amine and its spatial relationship to the ortho-fluorine and nitrile groups. This structural clarity directly impacts the reliability of computational modeling and structure-based drug design for this specific scaffold.

Absolute configuration
Head-to-head
Target: published monoclinic C2 crystal structure. Comparator: not publicly reported.
Supports enantiomer-attribution review
Structure solved by single-crystal X-ray diffraction
Chiral building block Medicinal chemistry Stereochemistry

cLogP Differentiation by Ortho-Fluorine

The calculated partition coefficient (cLogP) is a key determinant of passive membrane permeability and compound distribution. The target compound's cLogP of 2.14 differs from its 3-fluoro-4-aminoethyl analog (cLogP ~1.8-2.0, estimated from structural analogs), a difference of approximately 0.2-0.3 log units . This variance stems from the ortho-fluorine's unique electronic and steric influence on the nitrile and aminoethyl groups, altering the overall molecular polarity.

cLogP differentiation
Data to verify
cLogP 2.14; regioisomer ~1.8–2.0, Δ +0.2 to +0.3
Supports lipophilicity differentiation review
Calculated estimate; source-specific verification needed
Lipophilicity Medicinal chemistry Physicochemical properties

Regiochemistry-Governed SNAr Reactivity

The ortho-fluorine atom in the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group at the adjacent position . This allows for further functionalization of the aromatic ring, a key step in building more complex molecules. In contrast, the 4-fluoro-3-aminoethyl analog places the fluorine at a position less activated for SNAr, while the 5-fluoro-2-aminoethyl analog lacks the adjacent nitrile group to facilitate the same reactivity [1]. Consequently, the target compound offers a distinct and predictable synthetic handle not available in its regioisomers.

SNAr reactivity
Class-level
Ortho-fluoro activated for SNAr by nitrile; regioisomers less activated
Supports SNAr-based diversification context
Class-level inference; validate under intended conditions
Synthetic chemistry Building block SNAr

5-(1-Aminoethyl)-2-fluorobenzonitrile HCl: R&D Applications


Kinase SBDD Scaffold

The unambiguous stereochemical assignment and crystal structure data for the (S)-enantiomer [1] make this compound a robust starting point for structure-based drug design, particularly for kinase targets where specific three-dimensional interactions are crucial. The ortho-fluorine substitution provides a defined hydrophobic contact and influences the electronic properties of the adjacent nitrile group, a common hydrogen-bond acceptor in kinase active sites. This level of structural certainty is essential for reliable molecular docking and pharmacophore modeling.

SNAr-Based Library Diversification

The ortho-fluorine atom's activation toward nucleophilic aromatic substitution [1] positions this compound as a versatile intermediate for generating diverse compound libraries. Researchers can leverage the SNAr reactivity to introduce a variety of amine, thiol, or alkoxy substituents at the 2-position, while preserving the chiral amine handle for subsequent derivatization. This synthetic strategy is less efficient or not possible with regioisomers where the fluorine is less activated.

Lipophilicity Fine-Tuning in Lead Optimization

The calculated cLogP of 2.14 for the target compound's hydrochloride salt provides a benchmark for lead optimization campaigns. Medicinal chemists can select this building block when a moderate level of lipophilicity is desired. The potential to replace the fluorine with other substituents via SNAr, or to modify the amine, allows for systematic exploration of structure-property relationships, enabling fine-tuning of permeability and solubility profiles while maintaining the core chiral scaffold.

Application
Selection Property
Validation Focus
Kinase structure-based design studies
Stereochemical assignment review
Crystal structure-guided docking
SNAr-based library diversification
Ortho-fluoro activation context
SNAr reactivity profiling
Lipophilicity fine-tuning studies
Reported cLogP benchmark
Lipophilicity-permeability correlation
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